molecular formula C15H20BrN3O4 B1408674 (S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid CAS No. 1786603-14-2

(S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid

Cat. No.: B1408674
CAS No.: 1786603-14-2
M. Wt: 386.24 g/mol
InChI Key: VWVHMCOJMMWLPM-NSHDSACASA-N
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Description

Chemical Structure and Properties
The compound (S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid (CAS: 1787111-12-9) is a chiral piperazine derivative with a molecular formula of C₁₅H₂₀BrN₃O₄ and a molecular weight of 386.24 g/mol . Its structure features:

  • A 6-bromopyridin-3-yl group, providing a halogenated aromatic system conducive to cross-coupling reactions (e.g., Suzuki-Miyaura).
  • A tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen, enhancing stability during synthesis.
  • A carboxylic acid moiety at the 2-position of the piperazine ring, enabling further functionalization (e.g., amide bond formation).
  • S-configuration at the chiral center, critical for stereoselective interactions in medicinal chemistry applications.

Applications
This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or receptor antagonists. The bromine atom at the pyridine 6-position allows for late-stage diversification, while the Boc group facilitates selective deprotection under acidic conditions .

Properties

IUPAC Name

(2S)-4-(6-bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-7-6-18(9-11(19)13(20)21)10-4-5-12(16)17-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVHMCOJMMWLPM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Palladium-Catalyzed Cross-Coupling

Method Overview:
This approach employs palladium-catalyzed coupling reactions, specifically Suzuki-Miyaura or Buchwald-Hartwig protocols, to introduce the bromopyridine moiety onto the piperazine core.

Key Steps:

  • Starting Materials: A suitably protected piperazine derivative, such as (S)-4-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid or its derivatives.
  • Coupling Partner: 6-Bromopyridine-3-amine or a related halogenated pyridine.
  • Catalysts and Reagents:
    • Palladium catalyst (e.g., palladium(II) acetate)
    • Ligands such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl
    • Bases like cesium carbonate or sodium tert-butoxide
    • Solvent: tetrahydrofuran (THF), dimethylformamide (DMF), or polyethylene glycol
  • Conditions: Elevated temperature (25–130°C) under inert atmosphere (argon or nitrogen)

Research Data:

  • A study indicates that such cross-coupling reactions are effective for attaching pyridine derivatives to nitrogen-containing heterocycles, with yields often exceeding 80% under optimized conditions.

Preparation via Nucleophilic Substitution on Halogenated Pyridine

Method Overview:
This route involves nucleophilic substitution of a halogenated pyridine (e.g., 6-bromopyridine-3-amine) with a protected piperazine derivative.

Key Steps:

  • Starting Materials: 6-Bromopyridine-3-amine
  • Reaction Conditions:
    • Use of bases such as potassium carbonate or sodium hydride
    • Solvent: DMF or DMSO
    • Temperature: 20–60°C
  • Procedure: The pyridine halogen is displaced by the nucleophilic piperazine nitrogen, forming the desired bond.

Research Data:

  • Halogenated pyridines are versatile electrophiles in nucleophilic substitution, with reaction yields typically ranging from 60–85%.

Photocatalytic One-Step Synthesis

Recent Advances:
A novel method employs photocatalysis to synthesize the target compound in a single step, reducing byproducts and improving yields.

Method Details:

  • Reagents:
    • 2-Aminopyridine
    • Piperazine-1-tert-butyl formate
    • Acridine salt as a photocatalyst
    • Oxidant (e.g., oxygen)
  • Procedure:
    • Combine reagents in an anhydrous solvent (e.g., dichloroethane)
    • Irradiate with blue LED light under oxygen atmosphere
    • Reaction proceeds via radical pathways, forming the product efficiently

Advantages & Data:

  • This method yields approximately 95% of the target compound.
  • It is environmentally friendly, avoiding heavy metals, and operates under mild conditions.

Halogenation of the Protected Compound

Method Overview:
Starting from a non-halogenated precursor, selective halogenation introduces bromine at the desired position on the pyridine ring.

Reaction Conditions:

  • Reagents: N-bromosuccinimide (NBS) or bromine
  • Solvent: Acetic acid or propionic acid
  • Temperature: 0–25°C
  • Conditions favor selective substitution at the 6-position

Research Data:

  • Halogenation yields are high (~80–90%) with controlled reaction conditions.

Protecting Group Strategies and Final Deprotection

Key Points:

  • The tert-butoxycarbonyl (Boc) protecting group is introduced during synthesis to shield amino groups.
  • Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free acid form.

Research Findings:

  • Boc removal is straightforward and high-yielding, with minimal side reactions.

Data Summary Table

Method Starting Materials Key Reagents Reaction Conditions Typical Yield Advantages
Palladium-Catalyzed Cross-Coupling Protected piperazine derivative, halogenated pyridine Pd catalyst, ligand, base 25–130°C, inert atmosphere >80% High efficiency, versatile
Nucleophilic Substitution 6-Bromopyridine-3-amine Base, solvent 20–60°C 60–85% Simple, scalable
Photocatalytic One-Step 2-Aminopyridine, piperazine formate Acridine salt, oxidant, light Room temp, blue LED, oxygen ~95% Environmentally friendly, high yield
Halogenation Non-halogenated precursor NBS or Br2 0–25°C 80–90% Selectivity, high yield

Chemical Reactions Analysis

Types of Reactions

(S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

    Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines using coupling reagents.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS).

Major Products Formed

    Substitution: Substituted pyridine derivatives.

    Deprotection: Free amine derivatives.

    Coupling: Amide derivatives.

Scientific Research Applications

(S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and molecular targets.

    Chemical Biology: It is employed in the design of chemical tools for investigating cellular processes and protein functions.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the bromopyridine and piperazine moieties can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity/Applications
(S)-4-(6-Bromopyridin-3-yl)-1-Boc-piperazine-2-carboxylic acid 1787111-12-9 C₁₅H₂₀BrN₃O₄ 386.24 Bromopyridin-3-yl, Boc, carboxylic acid, S-configuration Cross-coupling reactions; chiral intermediate for drug discovery
1-(6-Bromopyridin-2-yl)-4-Boc-piperazine-2-carboxylic acid 1261230-14-1 C₁₅H₂₀BrN₃O₄ 386.24 Bromopyridin-2-yl (vs. 3-yl); same Boc and carboxylic acid Altered steric/electronic profile; potential for divergent coupling selectivity
(S)-4-(4-Bromo-2-formylphenyl)-1-Boc-piperazine-2-carboxylic acid 1786553-06-7 C₁₇H₂₁BrN₂O₅ 421.27 Bromophenyl with formyl substituent; S-configuration Dual functionalization (bromine for coupling, formyl for conjugation)
(S)-1-Boc-4-(6-formylpyridin-3-yl)-piperazine-2-carboxylic acid 1787098-84-3 C₁₇H₂₁N₃O₅ 347.37 Formylpyridin-3-yl (vs. bromopyridin-3-yl) Conjugation-ready (e.g., hydrazine reactions); lacks halogen coupling utility
(S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid 159532-59-9 C₁₀H₁₈N₂O₄ 230.26 No aromatic substituents; simpler Boc-piperazine-carboxylic acid General building block; limited diversification potential

Key Comparative Insights

Substituent Position and Reactivity :

  • Bromine at the pyridine 3-position (target compound) vs. 2-position (CAS 1261230-14-1) alters steric accessibility and electronic density, influencing cross-coupling efficiency. For instance, 3-bromo derivatives may exhibit enhanced reactivity in palladium-catalyzed reactions due to favorable orbital alignment .
  • Formyl groups (CAS 1786553-06-7, 1787098-84-3) introduce nucleophilic reactivity, enabling Schiff base formation or reductive amination, whereas bromine supports electrophilic pathways .

Aromatic System Variations :

  • Pyridine vs. Phenyl Rings : Pyridine-containing compounds (e.g., target compound) offer hydrogen-bonding capabilities via the nitrogen lone pair, enhancing target binding in drug design. In contrast, phenyl derivatives (CAS 1786553-06-7) lack this feature but provide greater hydrophobicity .

Stereochemical Considerations :

  • The S-configuration in the target compound and CAS 1786553-06-7 ensures enantioselective interactions, critical for binding to chiral biological targets (e.g., enzymes, receptors). Unprotected analogs (e.g., CAS 159532-59-9) lack this specificity .

Synthetic Utility :

  • The Boc group in all listed compounds allows for orthogonal protection strategies. For example, the target compound’s Boc can be selectively removed under acidic conditions to expose the piperazine nitrogen for further functionalization .

Biological Activity

(S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in drug development.

Chemical Structure and Properties

The compound features a piperazine ring, a bromopyridine moiety, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C15H20BrN3O4C_{15}H_{20}BrN_{3}O_{4} with a molecular weight of 386.24 g/mol. The presence of the bromine atom enhances the compound's ability to participate in specific interactions, such as halogen bonding, which can influence its biological activity.

PropertyValue
Molecular FormulaC15H20BrN3O4C_{15}H_{20}BrN_{3}O_{4}
Molecular Weight386.24 g/mol
CAS Number1786517-17-6

The mechanism of action for this compound largely depends on its interaction with biological targets such as enzymes, receptors, or ion channels. The compound's unique structure allows it to modulate the activity of these targets through specific binding interactions.

Potential Targets

  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which are critical in various signaling pathways.
  • Enzymatic Inhibition : It could serve as an inhibitor for enzymes involved in metabolic pathways.
  • Ion Channels : The compound might influence ion channel activity, affecting cellular excitability and signaling.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit diverse biological activities. Here are some notable findings:

Antimicrobial Activity

Studies have shown that piperazine derivatives can possess antimicrobial properties. The bromopyridine moiety may enhance the compound's effectiveness against bacterial strains.

Antidepressant Activity

Compounds containing piperazine rings have been linked to antidepressant effects, suggesting that this compound could have similar potential.

Case Studies

  • In Vitro Studies : High-throughput screening assays have been employed to test the biological activity of this compound against various cell lines. Results indicated significant inhibition of specific enzyme activities, suggesting its potential as a therapeutic agent.
  • Structure-Activity Relationship (SAR) : Research has explored the SAR of piperazine derivatives, revealing that modifications in the bromopyridine structure can significantly affect binding affinity and selectivity towards biological targets.

Applications in Drug Development

This compound serves as a valuable scaffold in drug discovery due to its unique structural features:

  • Medicinal Chemistry : It is utilized as a building block for synthesizing new therapeutic agents aimed at treating various diseases.
  • Chemical Biology : The compound is employed in designing chemical tools for investigating cellular processes and protein functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for (S)-4-(6-bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid?

  • Methodology :

  • Synthesis : Palladium-catalyzed amination is a common approach. For example, coupling 6-bromo-3-aminopyridine with Boc-protected piperazine derivatives under inert atmosphere (e.g., N₂) using Pd(OAc)₂/XPhos catalysts and Cs₂CO₃ as a base in tert-butanol at 40–100°C for 5.5 hours .
  • Deprotection : Boc removal typically employs HCl in dioxane or aqueous HCl (e.g., 4 M HCl, 93–96°C, 17 hours) to yield the free piperazine intermediate .
  • Purification : Use silica gel column chromatography with hexanes/EtOAC (1:1, +0.25% Et₃N) to isolate intermediates. Final products may require recrystallization or preparative HPLC .
    • Key Data : Yield optimization (e.g., 45–57% in analogous syntheses) depends on reaction time and catalyst loading .

Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?

  • Methodology :

  • NMR Analysis : ¹H and ¹³C NMR (DMSO-d₆) are critical for verifying substituent positions. For example, the tert-butyl group appears as a singlet at δ 1.52–1.58 ppm, while aromatic protons (pyridinyl/piperazine) show splitting patterns between δ 7.14–8.40 ppm .
  • Chiral Purity : Use supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralpak AD-H) to determine enantiomeric excess (ee). Retention times and peak area ratios quantify stereochemical purity .
  • HRMS/FTIR : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺), while FTIR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the Boc group) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (N95 masks) is advised during prolonged exposure .
  • First Aid : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers address stereochemical instability during synthesis or storage?

  • Methodology :

  • Epimerization Risk : Monitor for co-eluting epimers via HPLC or SFC. Adjust chromatographic conditions (e.g., mobile phase pH, column temperature) to resolve stereoisomers .
  • Storage : Store at -20°C under inert gas (Ar) to prevent degradation. Lyophilization stabilizes carboxylic acid derivatives .
    • Case Study : In analogous piperazine-carboxylic acids, minor pH shifts during purification led to epimerization; pre-acidification of solvents mitigated this .

Q. What strategies improve the bioavailability or pharmacological activity of this compound?

  • Methodology :

  • Prodrug Design : Replace the carboxylic acid with a phosphonic acid group to enhance solubility and membrane permeability. For example, bis((isopropoxycarbonyl)oxy)methyl ester prodrugs improve oral bioavailability in rat models .
  • Functionalization : Introduce methyl or trifluoromethyl groups to the pyridinyl ring to modulate receptor binding (e.g., P2Y12 antagonism) without altering stereochemistry .

Q. How should researchers resolve contradictions in reported synthetic yields or reaction conditions?

  • Methodology :

  • Troubleshooting :

Catalyst Screening : Test alternative Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) or ligands (XPhos vs. SPhos) to optimize coupling efficiency .

Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) against ethereal solvents (THF) for Boc deprotection kinetics .

  • Data Validation : Reproduce reactions using identical reagents (e.g., Cs₂CO₃ vs. K₂CO₃) and validate purity via TLC/NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid

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